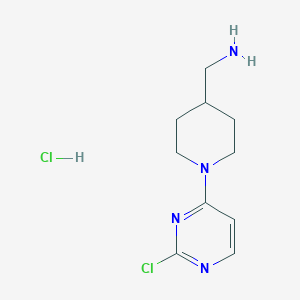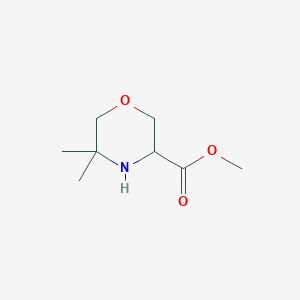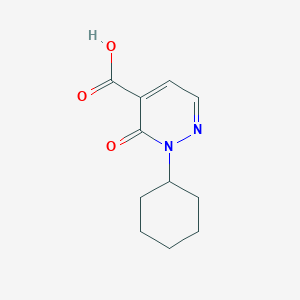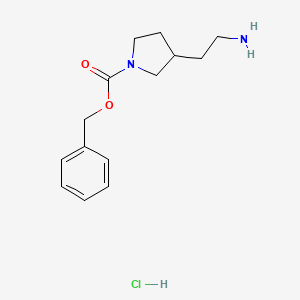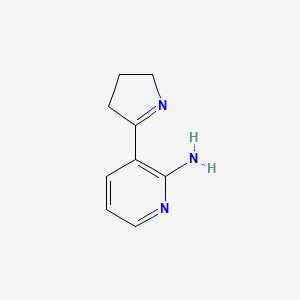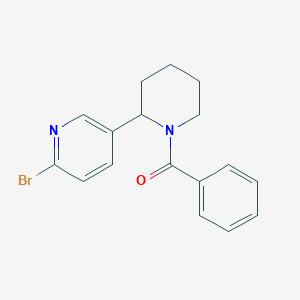
(2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical entity that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromonicotinic acid, is converted to 6-bromonicotinamide using carbonyldiimidazole in dimethylsulfoxide.
Piperidine Derivative Formation: The piperidine derivative is synthesized by reacting 1-methylisonipecotamide with lithium aluminum hydride in tetrahydrofuran at 0-66°C for 25.5 hours.
Coupling Reaction: The final step involves coupling the bromopyridine intermediate with the piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group of the phenylmethanone moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phenylmethanone group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to protein kinases, such as the TAM family kinases (Tyro3, Axl, and Mer), inhibiting their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-methoxynicotinic acid
- 6-Bromo-4-methylnicotinic acid
- 6-Bromo-5-(trifluoromethyl)nicotinic acid
- 6-Bromo-2-(difluoromethyl)nicotinic acid
- 6-Bromo-4-chloronicotinic acid
Uniqueness
Compared to similar compounds, (2-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its combination of a bromopyridine moiety with a piperidine ring and a phenylmethanone group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H17BrN2O |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
[2-(6-bromopyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17BrN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |
InChI-Schlüssel |
AHEBZEQKSREEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
![7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)



![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
